molecular formula C17H22N4O3 B2872774 Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1) CAS No. 1993058-12-0

Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)

Cat. No. B2872774
CAS RN: 1993058-12-0
M. Wt: 330.388
InChI Key: YFDZVWGWCDJPCQ-UHFFFAOYSA-N
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Description

“Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound you mentioned, has been achieved by several research groups . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .

Scientific Research Applications

Anti-Infective Agent

Oxadiazoles: , including the 1,2,4-oxadiazole moiety found in BS-9806, have been extensively studied for their anti-infective properties . They exhibit a range of activities against bacterial, viral, and leishmanial infections . The compound’s potential to act as an anti-infective agent stems from its ability to interfere with the life cycle of pathogens, making it a valuable candidate for drug development in this field.

Anti-Tuberculosis Activity

The 1,2,4-oxadiazole ring is known for its potential in treating tuberculosis . Compounds featuring this ring structure have been evaluated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . BS-9806 could be part of a new wave of anti-tuberculosis drugs that offer hope in the face of antibiotic resistance.

Anti-Malarial Applications

Malaria, caused by Plasmodium species, is another area where 1,2,4-oxadiazoles show promise. Research indicates that these compounds can inhibit the growth of Plasmodium falciparum, providing a starting point for the development of new anti-malarial therapies . BS-9806 may contribute to this research direction by offering a novel mechanism of action against the parasite.

Anti-Viral Properties

The ongoing search for effective anti-viral drugs has led to the exploration of 1,2,4-oxadiazoles as potential candidates. These compounds have shown activity against various viruses, including the coronavirus responsible for COVID-19 . BS-9806’s structural features could make it a part of the solution in combating viral diseases.

Anti-Leishmanial Activity

Leishmaniasis is a disease caused by Leishmania parasites, and 1,2,4-oxadiazoles have demonstrated anti-leishmanial effects. By targeting specific pathways within the parasite, these compounds can disrupt its survival and proliferation . BS-9806 could be explored for its potential in this area, offering an alternative to current treatments.

SAR and Drug Design

The structure-activity relationship (SAR) studies of 1,2,4-oxadiazoles provide insights into the molecular features that contribute to their biological activity. BS-9806 can serve as a model compound for SAR studies, aiding in the design of new drugs with improved efficacy and reduced toxicity .

Mechanism of Action

While the specific mechanism of action for “Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)” is not mentioned in the retrieved papers, it’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the urge of new chemical entities to act against these microorganisms .

properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.C6H5NO2/c12-11(6-2-1-3-7-11)10-13-9(14-15-10)8-4-5-8;8-6(9)5-2-1-3-7-4-5/h8H,1-7,12H2;1-4H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDZVWGWCDJPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)N.C1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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